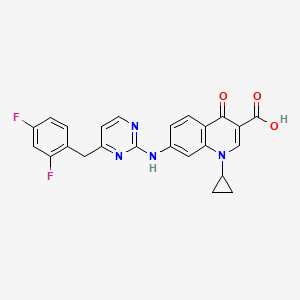
Anti-MRSA agent 11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-MRSA agent 11 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for various infections. MRSA is known for its resistance to many antibiotics, making it a critical target for new antimicrobial agents. This compound has shown promising activity against both fluoroquinolone-sensitive and resistant strains of MRSA .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 11 involves several steps, including the preparation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety of the final product .
化学反应分析
Types of Reactions: Anti-MRSA agent 11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of the quinolone and aminopyrimidine structures, which may exhibit different levels of antimicrobial activity .
科学研究应用
Anti-MRSA agent 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of quinolone-aminopyrimidine hybrids.
Biology: Investigated for its effects on bacterial cell membranes and genetic material.
Medicine: Explored as a potential therapeutic agent for treating MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
作用机制
Anti-MRSA agent 11 exerts its effects by targeting bacterial topoisomerase IV, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound interferes with the genetic material transmission process, leading to bacterial cell death. Additionally, this compound can penetrate bacterial cell membranes, enhancing its antimicrobial activity .
相似化合物的比较
Vancomycin: A glycopeptide antibiotic used as a standard treatment for MRSA infections.
Daptomycin: A lipopeptide antibiotic with potent activity against Gram-positive bacteria, including MRSA.
Linezolid: An oxazolidinone antibiotic effective against various resistant bacterial strains .
Uniqueness of Anti-MRSA Agent 11: this compound is unique due to its dual mechanism of action, targeting both topoisomerase IV and bacterial cell membranes. This dual targeting enhances its efficacy against resistant strains and reduces the likelihood of resistance development .
属性
分子式 |
C24H18F2N4O3 |
|---|---|
分子量 |
448.4 g/mol |
IUPAC 名称 |
1-cyclopropyl-7-[[4-[(2,4-difluorophenyl)methyl]pyrimidin-2-yl]amino]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H18F2N4O3/c25-14-2-1-13(20(26)10-14)9-16-7-8-27-24(29-16)28-15-3-6-18-21(11-15)30(17-4-5-17)12-19(22(18)31)23(32)33/h1-3,6-8,10-12,17H,4-5,9H2,(H,32,33)(H,27,28,29) |
InChI 键 |
KILARYBDIIORPC-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)NC4=NC=CC(=N4)CC5=C(C=C(C=C5)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


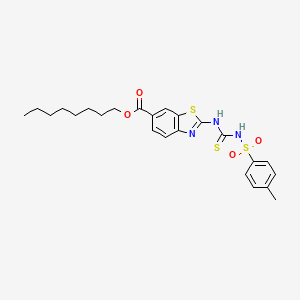
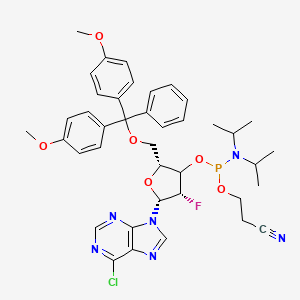
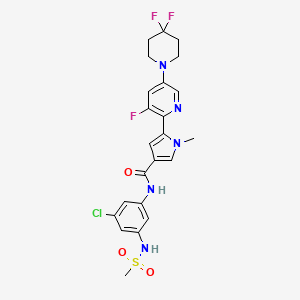
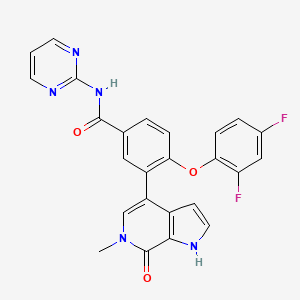
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
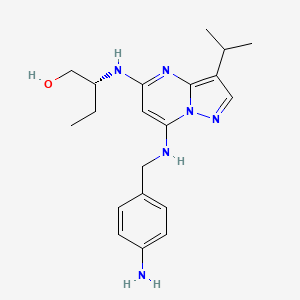

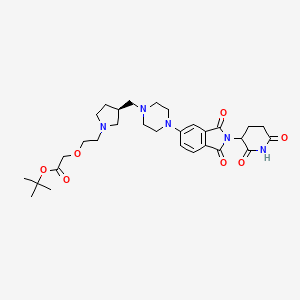
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
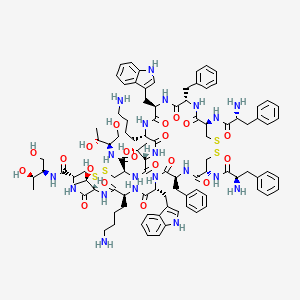
![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)

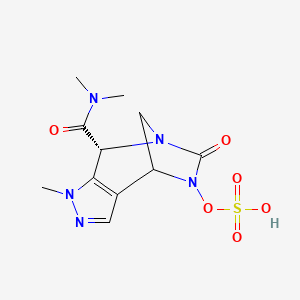
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
